

# KRC-108 solubility and stability issues

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: KRC-108  
Cat. No.: B15617541

[Get Quote](#)

## KRC-108 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the multi-kinase inhibitor **KRC-108**.

## Frequently Asked Questions (FAQs)

Q1: What is **KRC-108** and what are its primary targets?

**KRC-108** is a potent multi-kinase inhibitor. Its primary targets include Ron, Flt3, TrkA, and c-Met.[1] It has shown anti-proliferative activity in various cancer cell lines and efficacy in xenograft models of colorectal and lung cancer.[1]

Q2: What is the basic chemical information for **KRC-108**?

Property	Value
Chemical Formula	C <sub>20</sub> H <sub>20</sub> N <sub>6</sub> O·2HCl or C <sub>20</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>6</sub> O
Molecular Weight	433.33 g/mol
CAS Number	1146944-35-5

Q3: How should I store and handle **KRC-108**?

For optimal stability, **KRC-108** should be stored under the following conditions:

- Short-term (days to weeks): 0 - 4°C in a dry, dark environment.[1]
- Long-term (months to years): -20°C in a dry, dark environment.[1]

The compound is stable for several weeks during standard shipping conditions.[1]

## Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving **KRC-108**.

**KRC-108** is a complex organic molecule and may present solubility challenges. The following steps can help troubleshoot and achieve a clear solution.

### Step 1: Solvent Selection

If you are experiencing solubility issues, consider the following solvents. It is recommended to start with DMSO, as it is a common solvent for kinase inhibitors.

Solvent	Starting Concentration (Suggested)	Notes
DMSO	10-50 mM	A common solvent for creating stock solutions of kinase inhibitors.
Ethanol	1-10 mM	May require warming to fully dissolve.
Aqueous Buffers	< 100 μM	Solubility in aqueous solutions is expected to be low. The dihydrochloride salt form suggests that solubility may be higher at acidic pH.

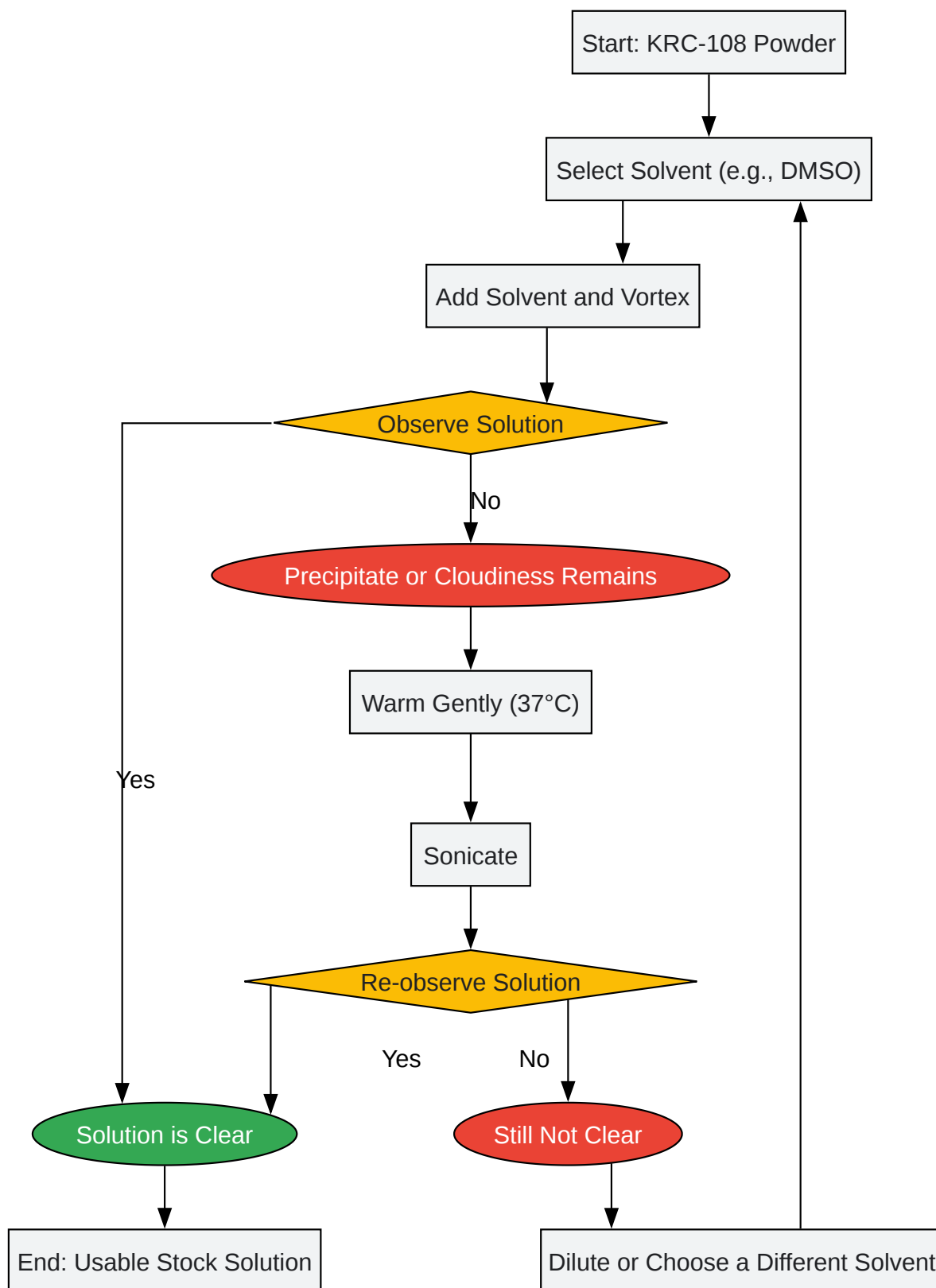
Note: The quantitative solubility of **KRC-108** in these solvents is not publicly available. The concentrations above are suggestions based on common practices for similar compounds. It is recommended to perform a solubility test to determine the optimal solvent and concentration for your specific experimental needs.

#### Step 2: Dissolution Protocol

If **KRC-108** does not readily dissolve, the following techniques can be employed:

- Warming: Gently warm the solution to 37°C.
- Vortexing: Vigorously vortex the solution for several minutes.
- Sonication: Use a sonication bath to aid in dissolution.

Below is a suggested workflow for troubleshooting solubility issues.



[Click to download full resolution via product page](#)

Troubleshooting workflow for **KRC-108** solubility.

## Troubleshooting Guide: Stability Issues

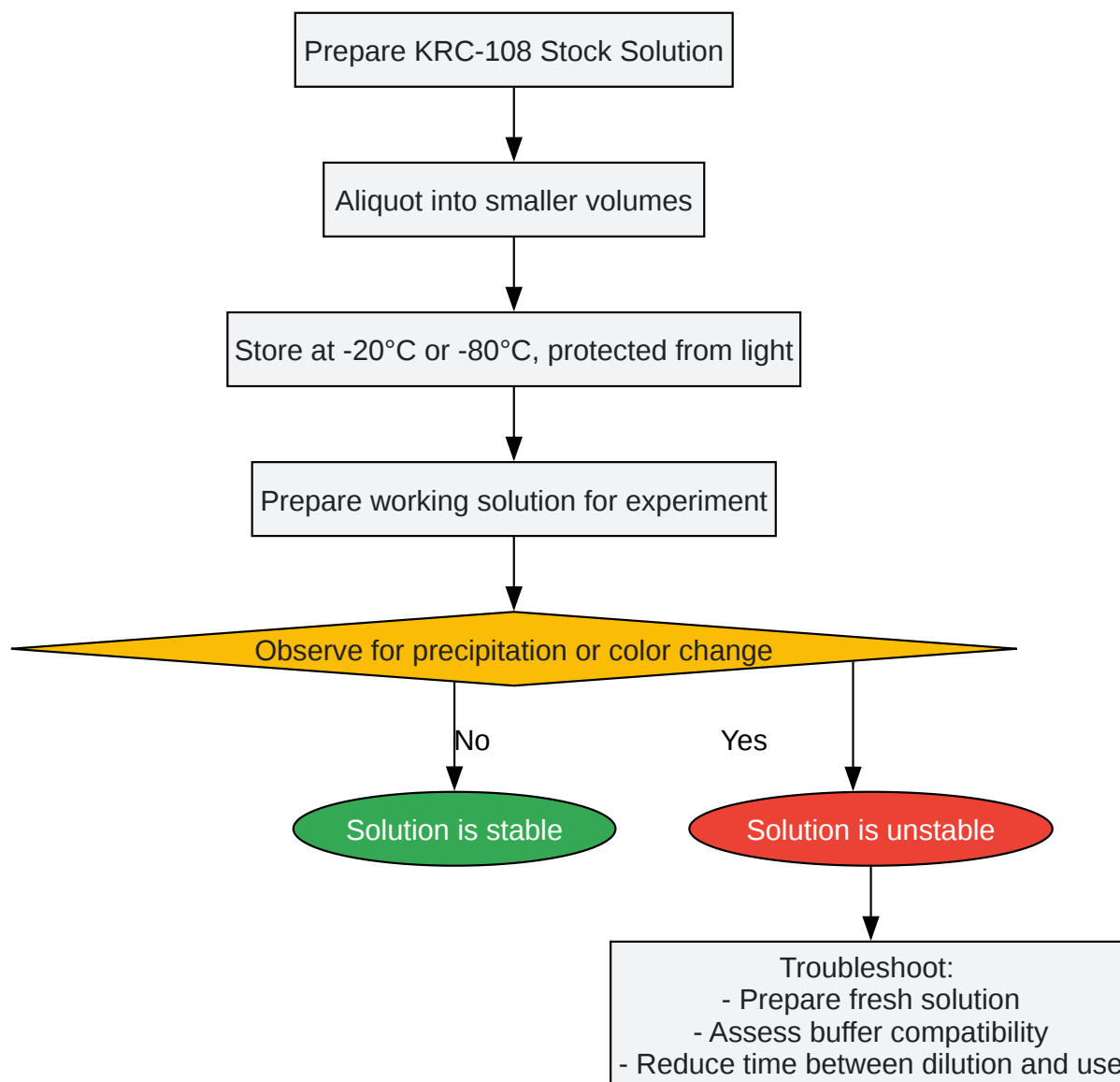
Problem: My **KRC-108** solution appears to be degrading or precipitating over time.

The stability of **KRC-108** in solution can be influenced by several factors.

Key Considerations for Stability:

- **Stock Solution Storage:** Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
- **Light Sensitivity:** Protect solutions from light, as pyridine-containing compounds can be light-sensitive.
- **pH of Aqueous Solutions:** The stability of **KRC-108** in aqueous buffers may be pH-dependent. It is advisable to prepare fresh dilutions in your experimental buffer from a DMSO stock solution immediately before use.

Below is a decision-making process for assessing the stability of your **KRC-108** solution.



[Click to download full resolution via product page](#)

Decision-making process for **KRC-108** solution stability.

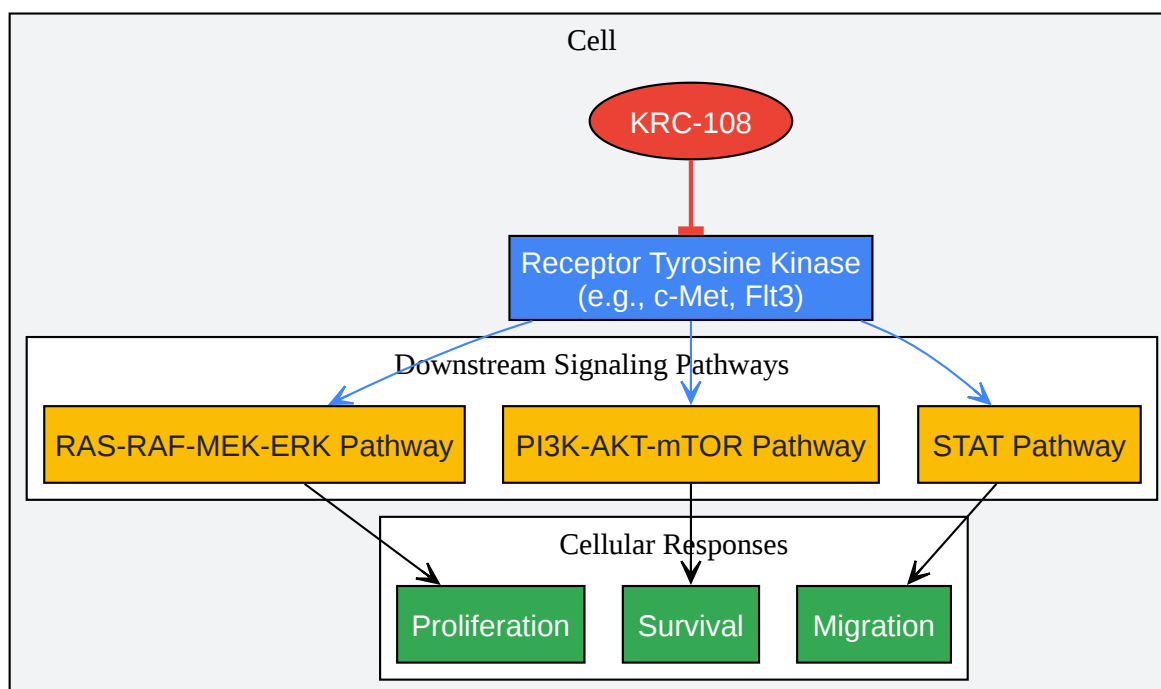
## Experimental Protocols

Protocol 1: Preparation of a 10 mM **KRC-108** Stock Solution in DMSO

- Materials: **KRC-108** powder, DMSO (anhydrous), sterile microcentrifuge tubes.
- Calculation: Determine the mass of **KRC-108** needed for your desired volume of 10 mM stock solution (Molecular Weight: 433.33 g/mol ).
- Procedure:
  - Weigh the calculated amount of **KRC-108** powder and place it in a sterile microcentrifuge tube.
  - Add the appropriate volume of DMSO.
  - Vortex the solution for 2-5 minutes.
  - If necessary, gently warm the solution to 37°C or sonicate until the solid is completely dissolved.
  - Once a clear solution is obtained, aliquot into smaller volumes for storage at -20°C.

## Signaling Pathway

**KRC-108** is an inhibitor of several receptor tyrosine kinases, including c-Met and Flt3. The simplified diagram below illustrates the general signaling pathway affected by these kinases.



[Click to download full resolution via product page](#)

Simplified signaling pathway inhibited by **KRC-108**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Computational Design of Multi-target Kinase Inhibitors | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- To cite this document: BenchChem. [KRC-108 solubility and stability issues]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15617541/docs#krc-108-solubility-and-stability-issues>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)